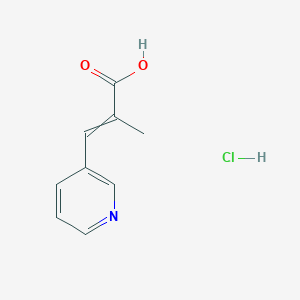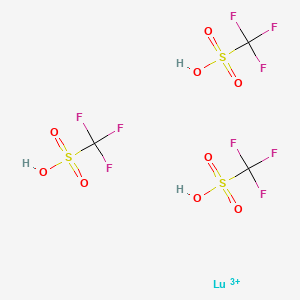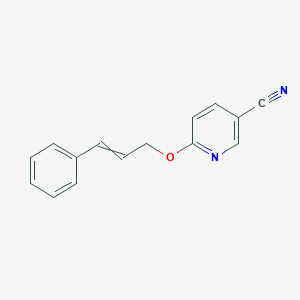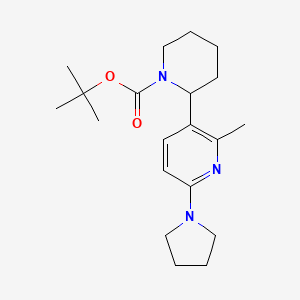![molecular formula C36H27N5O7S B11824006 Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N’-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)- is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve multiple steps, including the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of thiourea derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives can undergo various types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of thiourea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Thiourea derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis, catalysts in various reactions, and ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific structure and functional groups of the compound. For example, thiourea derivatives may inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, by binding to its active site.
Comparación Con Compuestos Similares
Similar Compounds
Urea Derivatives: Similar in structure but with different reactivity and applications.
Sulfonamides: Share some functional groups but differ in their overall structure and properties.
Imidazole Derivatives: Contain imidazole rings, similar to the pyrazine ring in the compound of interest.
Uniqueness
Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N’-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)- is unique due to its complex structure, which includes multiple functional groups and rings
Propiedades
Fórmula molecular |
C36H27N5O7S |
|---|---|
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]thiourea |
InChI |
InChI=1S/C36H27N5O7S/c1-19-33(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)46-13-12-37-35(49)40-21-4-9-26-25(14-21)34(45)48-36(26)27-10-5-22(42)15-30(27)47-31-16-23(43)6-11-28(31)36/h2-11,14-18,42-44H,12-13H2,1H3,(H2,37,40,49) |
Clave InChI |
ZMNIDCRFGHIZAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)

